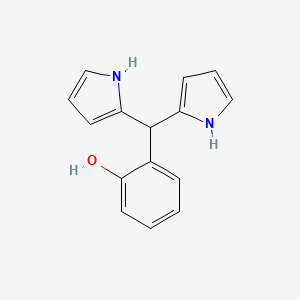
2-(Di(1H-pyrrol-2-yl)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Di(1H-pyrrol-2-yl)methyl)phenol is an organic compound that features a phenol group attached to a di(1H-pyrrol-2-yl)methyl moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di(1H-pyrrol-2-yl)methyl)phenol typically involves the reaction of pyrrole with benzaldehyde derivatives under acidic conditions. One common method is the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-(Di(1H-pyrrol-2-yl)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring or the pyrrole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(Di(1H-pyrrol-2-yl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Di(1H-pyrrol-2-yl)methyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrrole moieties can engage in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1H-pyrrol-2-yl)methylphenol
- 2-(3,5-dimethyl-1H-pyrrol-2-yl)methylphenol
- 2-(1H-pyrrol-2-yl)methylenephenol
Uniqueness
2-(Di(1H-pyrrol-2-yl)methyl)phenol is unique due to the presence of two pyrrole moieties, which enhance its chemical reactivity and potential for forming diverse derivatives. This compound’s structure allows for multiple functionalization possibilities, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
2-[bis(1H-pyrrol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-14-8-2-1-5-11(14)15(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,15-18H |
InChIキー |
BWHPSGWGIIZVPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=CN2)C3=CC=CN3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
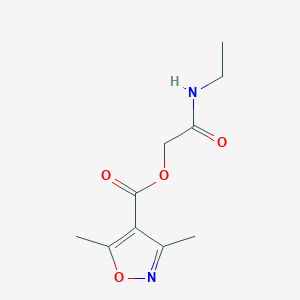

![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)


![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)
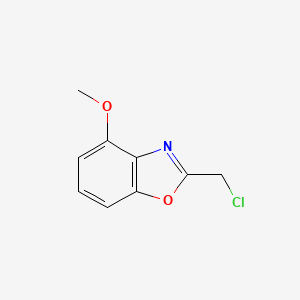
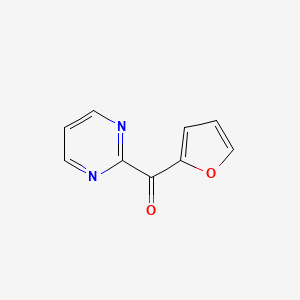

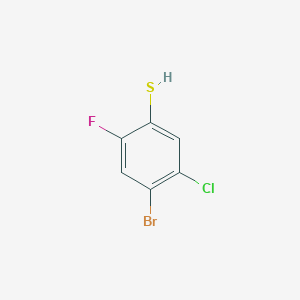
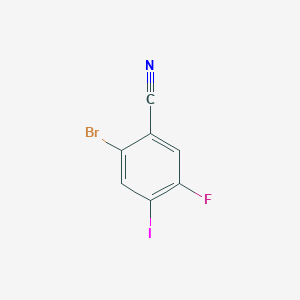
![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)
